5-Chloro-2,3'-bithiophene
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Overview
Description
5-Chloro-2,3’-bithiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a chlorine atom at the 5-position and the bithiophene structure (two thiophene rings connected at the 2 and 3’ positions) imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3’-bithiophene typically involves the chlorination of 2,3’-bithiophene. One common method is the use of triphosgene as a chlorinating agent . The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
Industrial Production Methods: Industrial production of 5-Chloro-2,3’-bithiophene may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Various substituted bithiophenes.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Extended conjugated systems and polymers.
Scientific Research Applications
5-Chloro-2,3’-bithiophene has diverse applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3’-bithiophene in various applications depends on its chemical structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, its reactivity can be harnessed to modify biological targets through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
2,3’-Bithiophene: Lacks the chlorine atom, resulting in different reactivity and properties.
5-Bromo-2,3’-bithiophene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
2,2’-Bithiophene: Different connectivity of the thiophene rings, leading to distinct electronic properties.
Uniqueness: 5-Chloro-2,3’-bithiophene’s unique combination of a chlorine atom and bithiophene structure provides specific reactivity and properties that are advantageous in certain applications, particularly in organic electronics and materials science.
Properties
Molecular Formula |
C8H5ClS2 |
---|---|
Molecular Weight |
200.7 g/mol |
IUPAC Name |
2-chloro-5-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5ClS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H |
InChI Key |
ILNBQSXUFCNHFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)Cl |
Origin of Product |
United States |
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